molecular formula C25H20N4O3 B2405516 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-75-8

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2405516
CAS RN: 901021-75-8
M. Wt: 424.46
InChI Key: WQIKFOPDDNMYIY-UHFFFAOYSA-N
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Description

Quinolines and pyrazolones are classes of compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in medicinal chemistry and have applications in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years . Various methods have been developed, including the use of alternative reaction methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, they can be nitrated using tert-butyl nitrite as both the nitro source and oxidant .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. These properties are often listed in chemical databases .

Scientific Research Applications

1. Supramolecular Aggregation

The compound, closely related to 8-methyl-7-(4-methylphenyl)-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline, has been studied for its role in supramolecular aggregation. These molecules are linked by C-H...π(arene) hydrogen bonds into sheets, although the detailed construction of the sheets varies (Portilla et al., 2005).

2. Synthesis of Pyrazolo[3,4-c]quinoline Derivatives

The synthesis of pyrazolo[3,4-c]quinoline derivatives, including those similar to the mentioned compound, has been a subject of research. These derivatives are obtained from related compounds through reduction and thermal cyclization processes (Nagarajan & Shah, 1992).

3. Antimicrobial Potential

Derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activity. This suggests potential antimicrobial applications for similar compounds (Holla et al., 2006).

4. Anti-Inflammatory Properties

Pyrazolo[4,3-c]quinoline derivatives have been synthesized and tested for their anti-inflammatory effects. These derivatives, including those structurally related to the compound , show significant inhibition of nitric oxide production in cells, indicating potential anti-inflammatory applications (Tseng et al., 2018).

Future Directions

The future directions in the study of a compound depend on its potential applications. For quinoline derivatives, research is often focused on exploring their biological activities and developing more efficient and environmentally friendly methods for their synthesis .

properties

IUPAC Name

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-3-32-20-11-12-23-21(14-20)25-22(15-26-23)24(17-9-7-16(2)8-10-17)27-28(25)18-5-4-6-19(13-18)29(30)31/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIKFOPDDNMYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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